molecular formula C32H28BF2N7O B1192283 BDP 581/591 tetrazine

BDP 581/591 tetrazine

Cat. No. B1192283
M. Wt: 575.43
InChI Key: DTJWMDOYHYWUBR-QJQFWQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a borondipyrromethene dye with red emission. The dye exhibits high emission quantum yield and molar extinction coefficient, relatively long fluorescence lifetime and two-photon cross section. Additionally, it can be used as an intracellular ROS sensor. This tetrazine derivative allows to conjugate the fluorophore with various strained dienophiles like trans-cyclooctenes in a fast reaction called TCO-ligation.

Scientific Research Applications

1. Bioorthogonal Chemistry and Imaging

BDP 581/591 tetrazine has been widely utilized in bioorthogonal chemistry, particularly in live cell labeling and in vivo imaging. This application takes advantage of the tetrazine cycloadditions, which are high yielding, selective, and rapid in aqueous media. These properties make tetrazine compounds like BDP 581/591 ideal for targeting specific biomarkers on live cells, such as the Her2/neu receptors on human breast cancer cells, for imaging purposes (Devaraj, Weissleder, & Hilderbrand, 2008).

2. Advanced Bioorthogonal Reactions

The use of BDP 581/591 tetrazine in advanced bioorthogonal reactions extends to the development of imaging probes for modalities like positron emission tomography (PET). This research highlights the versatile application of tetrazine cycloadditions in creating probes for detecting and imaging cancer cell biomarkers in live mice, showcasing its potential in diagnostic studies (Šečkutė & Devaraj, 2013).

3. Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions

Tetrazine bioorthogonal reactions, including those involving BDP 581/591, are integral to inverse electron-demand Diels–Alder reactions. These have been applied in various biomedical methodologies, such as imaging, detection, and diagnostics. The reactivity and fluorogenic properties of these tetrazine reactions make them valuable in elucidating biological functions in both in vitro and in vivo studies (Wu & Devaraj, 2016).

4. Synthesis and Evaluation for Bioorthogonal Conjugation

The synthesis and evaluation of a series of 1,2,4,5-tetrazines, including BDP 581/591, have been pivotal in bioorthogonal labeling and cell detection applications. The studies involving these compounds have aimed to optimize tetrazines for biological experiments, evaluating their stability, reactivity, and utility in various bioorthogonal applications (Karver, Weissleder, & Hilderbrand, 2011).

5. Applications in Energetic Materials

Research on tetrazine-based energetic compounds, including BDP 581/591, has focused on applications in fields like micro-thrust systems, low signature propellants, and composite explosives. These compounds have been shown to effectively increase burning rates and decrease sensitivity, highlighting their potential in the energetic material field (Wang Bozhou, 2013).

properties

Product Name

BDP 581/591 tetrazine

Molecular Formula

C32H28BF2N7O

Molecular Weight

575.43

IUPAC Name

5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+;

InChI Key

DTJWMDOYHYWUBR-QJQFWQJTSA-N

SMILES

O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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